molecular formula C9H12Cl2N2O2 B2647654 Methyl 6,7-dihydro-5H-pyrrolo[3,4-b]pyridine-4-carboxylate;dihydrochloride CAS No. 2416243-09-7

Methyl 6,7-dihydro-5H-pyrrolo[3,4-b]pyridine-4-carboxylate;dihydrochloride

Cat. No.: B2647654
CAS No.: 2416243-09-7
M. Wt: 251.11
InChI Key: LFKNGMCCGSYUJL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl 6,7-dihydro-5H-pyrrolo[3,4-b]pyridine-4-carboxylate;dihydrochloride is a nitrogen-containing heterocyclic compound. It is characterized by a pyrrole ring fused to a pyridine ring, forming a bicyclic structure. This compound is often used in various scientific research fields due to its unique chemical properties and potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 6,7-dihydro-5H-pyrrolo[3,4-b]pyridine-4-carboxylate;dihydrochloride typically involves several steps:

    Preparation of Pyrrole Derived α,β-Alkynyl Ketones: This initial step involves the preparation of pyrrole-derived α,β-alkynyl ketones.

    Sonogashira Cross-Coupling: Different groups are introduced into the alkyne using Sonogashira cross-coupling.

    Preparation of Pyrazole: The reaction between α,β-alkynyls and hydrazine monohydrate forms pyrazole.

    Cyclization: Catalyzed by gold, the pyrazoles undergo cyclization by alkyne groups.

    Final Cyclization: The final cyclization is achieved using sodium hydride (NaH).

Industrial Production Methods

Industrial production methods for this compound are not widely documented, but they generally follow similar synthetic routes as described above, with optimizations for large-scale production.

Chemical Reactions Analysis

Types of Reactions

Methyl 6,7-dihydro-5H-pyrrolo[3,4-b]pyridine-4-carboxylate;dihydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various substituted derivatives of the original compound, which can be further utilized in different applications.

Scientific Research Applications

Methyl 6,7-dihydro-5H-pyrrolo[3,4-b]pyridine-4-carboxylate;dihydrochloride has several scientific research applications:

Mechanism of Action

The mechanism of action of Methyl 6,7-dihydro-5H-pyrrolo[3,4-b]pyridine-4-carboxylate;dihydrochloride involves its interaction with specific molecular targets and pathways. For instance, it has been shown to interact with M4 muscarinic acetylcholine receptors, which are involved in various neurological processes . The exact pathways and molecular targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 6,7-dihydro-5H-pyrrolo[3,4-b]pyridine-4-carboxylate;dihydrochloride is unique due to its specific bicyclic structure and the presence of both pyrrole and pyridine rings. This structural uniqueness contributes to its diverse chemical reactivity and potential biological activities, distinguishing it from other similar compounds.

Properties

IUPAC Name

methyl 6,7-dihydro-5H-pyrrolo[3,4-b]pyridine-4-carboxylate;dihydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10N2O2.2ClH/c1-13-9(12)6-2-3-11-8-5-10-4-7(6)8;;/h2-3,10H,4-5H2,1H3;2*1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RMUAKXKKXHYEPU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C2CNCC2=NC=C1.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12Cl2N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

251.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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